molecular formula C13H14FNO4S B2869153 3-(1,3-Dioxoisoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl fluoride CAS No. 2138178-78-4

3-(1,3-Dioxoisoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl fluoride

Cat. No.: B2869153
CAS No.: 2138178-78-4
M. Wt: 299.32
InChI Key: VWNMBCGLNGVWSL-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Dioxoisoindolin-2-yl)propanal” has a molecular weight of 203.2 and is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20C . Another similar compound, “3-(1,3-dioxoisoindol-2-yl)benzoic acid”, has a molecular formula of C15H9NO4 and an average mass of 267.236 Da .


Molecular Structure Analysis

The molecular structure of “3-(1,3-dioxoisoindol-2-yl)benzoic acid” is C15H9NO4 . Another compound, “2-(1,3-dioxoisoindol-2-yl)butanoic acid”, has a molecular formula of C12H11NO4 .


Physical and Chemical Properties Analysis

The compound “3-(1,3-Dioxoisoindolin-2-yl)propanal” is a solid at room temperature and should be stored in an inert atmosphere and in a freezer under -20C . The compound “3-(1,3-dioxoisoindol-2-yl)benzoic acid” has a molecular formula of C15H9NO4 and an average mass of 267.236 Da .

Safety and Hazards

The compound “3-(1,3-Dioxoisoindolin-2-yl)propanal” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-13(2,8-20(14,18)19)7-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMBCGLNGVWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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